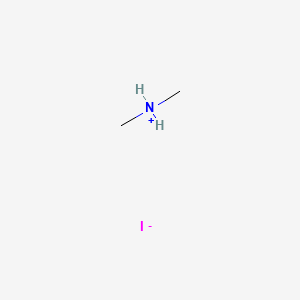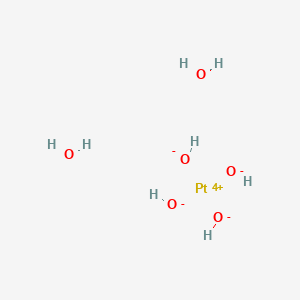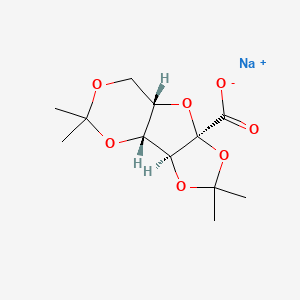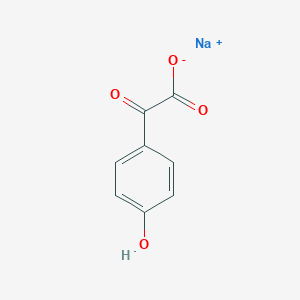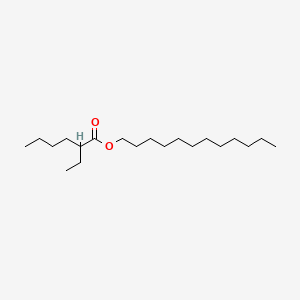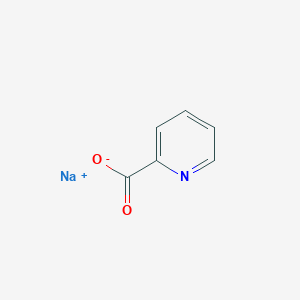
Aluminium triglycinate
Vue d'ensemble
Description
Le triglycinate d'aluminium, également connu sous le nom d'aminoacétate d'aluminium, est un composé de coordination où l'aluminium est complexé avec trois molécules de glycine. Ce composé est principalement connu pour ses applications dans l'industrie pharmaceutique, en particulier comme antiacide. Il est utilisé pour neutraliser l'acide gastrique et soulager les symptômes de l'indigestion, des brûlures d'estomac et des ulcères peptiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le triglycinate d'aluminium peut être synthétisé par réaction de sels d'aluminium avec la glycine en milieu aqueux. La réaction typique implique la dissolution de chlorure d'aluminium ou de sulfate d'aluminium dans l'eau, suivie de l'ajout de glycine. Le mélange est ensuite chauffé pour faciliter la formation du complexe de triglycinate d'aluminium. La réaction peut être représentée comme suit : [ \text{AlCl}3 + 3\text{NH}_2\text{CH}_2\text{COOH} \rightarrow \text{Al(NH}_2\text{CH}_2\text{COO)}_3 + 3\text{HCl} ]
Méthodes de production industrielle : Dans les milieux industriels, la production de triglycinate d'aluminium implique des principes similaires mais à plus grande échelle. Le processus comprend le contrôle précis des conditions de réaction telles que la température, le pH et la concentration des réactifs afin de garantir un rendement élevé et la pureté du produit. Le produit final est généralement obtenu par cristallisation et séchage ultérieur {_svg_2}.
Types de réactions :
Oxydation et réduction : Le triglycinate d'aluminium peut subir des réactions d'oxydation, en particulier en présence de puissants agents oxydants. Il est relativement stable dans des conditions normales.
Réactions de substitution : Le composé peut participer à des réactions de substitution où les ligands glycine peuvent être remplacés par d'autres ligands, en fonction des conditions de réaction et de la nature des agents de substitution.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents de substitution : D'autres acides aminés ou ligands pouvant former des complexes stables avec l'aluminium.
Principaux produits formés :
Oxydation : Oxyde d'aluminium et autres produits oxydés.
Substitution : Nouveaux complexes d'aluminium avec différents ligands.
4. Applications de la recherche scientifique
Le triglycinate d'aluminium a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et comme précurseur pour la synthèse d'autres complexes d'aluminium.
Biologie : Étudié pour ses interactions avec les molécules biologiques et ses effets potentiels sur les processus cellulaires.
Médecine : Principalement utilisé comme antiacide pour traiter les affections liées à l'excès d'acide gastrique. Il est également étudié pour son utilisation potentielle dans les systèmes d'administration de médicaments.
5. Mécanisme d'action
Le principal mécanisme d'action du triglycinate d'aluminium en tant qu'antiacide implique sa capacité à neutraliser l'acide gastrique. Le composé réagit avec l'acide chlorhydrique dans l'estomac pour former du chlorure d'aluminium et de l'eau, réduisant ainsi l'acidité. Cette réaction peut être représentée comme suit : [ \text{Al(NH}2\text{CH}_2\text{COO)}_3 + 3\text{HCl} \rightarrow \text{AlCl}_3 + 3\text{NH}_2\text{CH}_2\text{COOH} ]
En plus de ses propriétés antiacides, le triglycinate d'aluminium peut également interagir avec les protéines et les enzymes cellulaires, affectant potentiellement diverses voies biochimiques {_svg_3}.
Composés similaires :
Glycinate d'aluminium : Structure similaire mais avec moins de ligands glycine.
Hydroxyde d'aluminium : Un autre antiacide courant avec des propriétés chimiques différentes.
Trisilicate de magnésium : Utilisé à des fins médicinales similaires mais avec une composition chimique et un mécanisme d'action différents.
Unicité : Le triglycinate d'aluminium est unique en raison de sa coordination spécifique avec trois molécules de glycine, qui confère des propriétés chimiques et biologiques distinctes.
Applications De Recherche Scientifique
Aluminium triglycinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other aluminium complexes.
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Primarily used as an antacid to treat conditions related to excess stomach acid. It is also being investigated for its potential use in drug delivery systems.
Mécanisme D'action
The primary mechanism of action of aluminium triglycinate as an antacid involves its ability to neutralize stomach acid. The compound reacts with hydrochloric acid in the stomach to form aluminium chloride and water, thereby reducing acidity. This reaction can be represented as: [ \text{Al(NH}_2\text{CH}_2\text{COO)}_3 + 3\text{HCl} \rightarrow \text{AlCl}_3 + 3\text{NH}_2\text{CH}_2\text{COOH} ]
In addition to its antacid properties, this compound may also interact with cellular proteins and enzymes, potentially affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Aluminium Glycinate: Similar in structure but with fewer glycine ligands.
Aluminium Hydroxide: Another common antacid with different chemical properties.
Magnesium Trisilicate: Used for similar medicinal purposes but with different chemical composition and mechanism of action.
Uniqueness: Aluminium triglycinate is unique due to its specific coordination with three glycine molecules, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
aluminum;2-aminoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5NO2.Al/c3*3-1-2(4)5;/h3*1,3H2,(H,4,5);/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJUQAPQALJUPC-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.C(C(=O)[O-])N.[Al+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12AlN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200702 | |
| Record name | Aluminium triglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52729-29-0, 56571-59-6 | |
| Record name | Tris(glycinato-κN,κO)aluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52729-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminium triglycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052729290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium triglycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056571596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium triglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium triglycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINIUM TRIGLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TLG1CL557 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



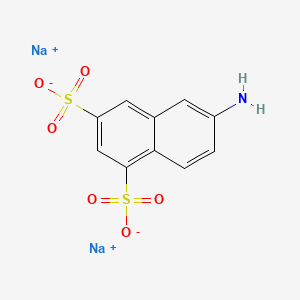
![Decyl sulfate;[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium](/img/structure/B7824099.png)
